Product packaging for 2-(4-Methylphenyl)oxirane(Cat. No.:CAS No. 13107-39-6)

2-(4-Methylphenyl)oxirane

Cat. No.: B079243
CAS No.: 13107-39-6
M. Wt: 134.17 g/mol
InChI Key: QAWJAMQTRGCJMH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)oxirane, also known as 4-Methylstyrene oxide, is an epoxide compound of significant interest in organic chemistry and biochemical research. With the molecular formula C 9 H 10 O and a molecular weight of 134.18 g/mol, this aromatic epoxide serves as a critical model substrate and intermediate for investigating reaction mechanisms and biological activity. Key Research Applications & Value: Mechanistic Studies in Oxidation Catalysis: This compound is a valuable probe for studying epoxidation mechanisms. Research demonstrates that styrene derivatives, including this compound, are oxidized by iron(III)-iodosylbenzene adducts via a non-concerted electron transfer mechanism. This process involves the formation of a radicaloid benzylic radical intermediate in the rate-determining step, providing key insights into catalytic pathways . Biochemical Probe Development: As an epoxide, it is a functional scaffold for developing biochemical probes. Epoxides can interact with biological targets like cysteine and serine proteases, making them useful for studying enzyme function and for the design of covalent inhibitors . The methylphenyl group allows researchers to tune the compound's reactivity and selectivity, a crucial factor in probe design . Study of Epoxide Reactivity: The compound enables investigations into the fundamental physical and kinetic aspects of epoxide ring-opening reactions. The inherent ring strain and bond polarity of the epoxide group dictate its reactivity, which often requires acid or metal ion catalysis for nucleophilic attack . Handling and Storage: To maintain stability and purity, this product should be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B079243 2-(4-Methylphenyl)oxirane CAS No. 13107-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWJAMQTRGCJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927062
Record name 2-(4-Methylphenyl)oxirane
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13107-39-6
Record name 2-(4-Methylphenyl)oxirane
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URL https://commonchemistry.cas.org/detail?cas_rn=13107-39-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Vinyltoluene oxide
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Record name 2-(4-Methylphenyl)oxirane
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Record name 2-(4-METHYLPHENYL)OXIRANE
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Synthetic Methodologies for 2 4 Methylphenyl Oxirane and Its Derivatives

Direct Epoxidation Strategies for 2-(4-Methylphenyl)oxirane Synthesis

Direct epoxidation involves the oxidation of the carbon-carbon double bond of 4-methylstyrene (B72717) to form the desired oxirane ring. This is the most common and atom-economical approach, utilizing various catalytic systems to achieve high efficiency and selectivity.

Catalytic Oxidation of 4-Methylstyrene Precursors

The catalytic oxidation of 4-methylstyrene is a primary method for synthesizing this compound. This approach relies on a catalyst to transfer an oxygen atom from an oxidant to the alkene. The choice of catalyst and oxidant is crucial for the reaction's success, influencing yield, selectivity, and reaction conditions.

Transition metal complexes are widely employed as catalysts for the epoxidation of olefins due to their ability to activate oxidants under mild conditions. nih.gov Iron and manganese complexes, in particular, have shown significant promise in catalyzing the epoxidation of 4-methylstyrene. nih.govresearchgate.net

Non-heme iron complexes have been investigated as mimics for the reactivity of metal oxidases, offering high reactivity and good selectivity. nih.gov For instance, a non-heme iron(IV)-oxo complex demonstrated excellent oxygen atom transfer reactivity in the epoxidation of various olefins, including 4-methylstyrene. nih.gov Similarly, manganese complexes with ligands such as porphyrins, Salen, and other non-heme ligands are effective catalysts for olefin epoxidation. researchgate.net These systems often utilize common oxidants and can be tailored to achieve high yields of the desired epoxide.

The table below summarizes representative data for transition metal-catalyzed epoxidation of styrene (B11656) derivatives, illustrating the performance of different catalytic systems.

Catalyst SystemSubstrateOxidantConversion (%)Epoxide Selectivity (%)Ref.
Immobilized Mn(salen)cis-β-methylstyreneNaClOLower than homogeneousHigh epa.gov
Homogeneous Jacobsen Catalystcis-β-methylstyreneNaClOHighHigh epa.gov
Iron(IV)-oxo complex4-methylstyreneN/AHighHigh nih.gov

This table is interactive. Click on the headers to sort the data.

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative to traditional methods. For epoxidation reactions, dioxiranes generated in situ from a ketone catalyst and a stoichiometric oxidant are commonly used.

A notable example is the use of a fructose-derived ketone catalyst in combination with an oxidant like Oxone (potassium peroxymonosulfate) or hydrogen peroxide. nih.gov This methodology has proven effective for the asymmetric epoxidation of a wide range of olefins, including trans-disubstituted and trisubstituted alkenes. nih.gov The procedure provides a valuable, metal-free method for preparing enantiomerically enriched epoxides, and its application to styrene derivatives demonstrates its potential for synthesizing chiral this compound. nih.gov

The electronic and steric properties of substituents on the styrene precursor can significantly impact the efficiency and selectivity of the epoxidation reaction. Studies on various substituted styrenes have revealed several key trends.

The electronic nature of the substituent on the aromatic ring influences the reaction rate. Electron-releasing groups, such as the methyl group in 4-methylstyrene, can increase the nucleophilicity of the double bond, often leading to higher reaction rates compared to unsubstituted styrene or styrenes with electron-withdrawing groups. epa.gov For instance, in chloroperoxidase-catalyzed epoxidation, the catalytic rate constant for m-aminostyrene (an electron-donating group) was found to be 298 times higher than that for m-nitrostyrene (an electron-withdrawing group). epa.gov

The position of the substituent (ortho, meta, or para) also plays a role in enantioselectivity in asymmetric epoxidation. In biocatalytic epoxidation using a styrene monooxygenase, the position of a bromo substituent on the styrene ring significantly affected the enantiomeric excess (ee) of the product, with the para-substituted version yielding a higher ee (96%) compared to the meta (81%) and ortho (70%) isomers. rsc.org However, in some organocatalytic systems, high enantioselectivities (89–93% ee) have been achieved for various styrenes containing both electron-donating and electron-withdrawing groups, suggesting that the catalyst system can sometimes override strong substituent effects. nih.gov

Asymmetric Epoxidation Methodologies for Chiral this compound

The synthesis of single-enantiomer epoxides is of great importance, as they are key building blocks for chiral drugs and other biologically active molecules. Asymmetric epoxidation aims to produce one enantiomer of the epoxide selectively.

Several strategies have been developed for the asymmetric epoxidation of styrene and its derivatives. Chiral manganese (Salen) complexes, often referred to as Jacobsen's catalyst, are renowned for their effectiveness in the asymmetric epoxidation of unfunctionalized olefins. epa.govresearchgate.net These catalysts can be used in homogeneous systems or immobilized on solid supports to facilitate catalyst recovery and reuse. epa.govresearchgate.net Studies using immobilized Mn(salen) catalysts for the epoxidation of cis/trans-β-methylstyrene have shown that the rigidity of the linkage to the support is a key factor in achieving high enantioselectivity. researchgate.net

Biocatalysis offers another powerful approach, utilizing enzymes such as styrene monooxygenases (SMOs), chloroperoxidases, or engineered cytochrome P450s to catalyze the epoxidation with high enantioselectivity. researchgate.netchemspider.comnih.gov SMOs, for example, are known to catalyze the transformation of styrene into (S)-styrene oxide with exceptional enantioselectivity. nih.gov

The organocatalytic method using a fructose-derived ketone, as mentioned previously, is also a prominent asymmetric methodology, providing high enantioselectivities for various trans-olefins and styrene derivatives. nih.gov

The table below highlights the enantiomeric excess achieved in the asymmetric epoxidation of various styrene derivatives using different catalytic methods.

Catalyst/MethodSubstrateEnantiomeric Excess (ee %)Product ConfigurationRef.
Immobilized Mn(salen)cis-β-methylstyreneup to 94.9% (for cis-epoxide)N/A
Fructose-derived Ketonetrans-β-methylstyrene89%(R,R) nih.gov
Styrene Monooxygenase (SMO)Styrene>99%(S) nih.gov
Engineered P450Styrene99%(R) chemspider.com
Carbocyclic Ketone 3Styrene90%(R) nih.gov
Carbocyclic Ketone 34-Methylstyrene92%(R) nih.gov

This table is interactive. Click on the headers to sort the data.

Indirect Synthetic Routes via Precursor Modification

While direct epoxidation of 4-methylstyrene is the most common approach, indirect methods involving the modification of a suitable precursor can also be employed. These routes typically involve a two-step process: formation of an intermediate, followed by a ring-closing reaction to form the oxirane.

One classic indirect method is the halohydrin route. This process begins with the reaction of the alkene (4-methylstyrene) with a halogen (e.g., bromine or chlorine) in the presence of water to form a 2-halo-1-(4-methylphenyl)ethanol intermediate (a halohydrin). Subsequent treatment of this halohydrin with a base, such as sodium hydroxide (B78521), promotes an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the adjacent carbon bearing the halogen, displacing the halide ion and closing the ring to form this compound. A similar strategy has been outlined for the synthesis of 2-(4-phenoxyphenyl)oxirane, where a 2-halo-1-(4-phenoxyphenyl)ethanol is cyclized in the presence of sodium hydroxide. google.com

Another potential indirect route proceeds via a 1,2-diol intermediate. 4-Methylstyrene can first be converted to 1-(4-methylphenyl)ethane-1,2-diol. This transformation can be achieved through various dihydroxylation methods. The diol is then converted into the epoxide. This typically requires selective functionalization of one hydroxyl group to turn it into a good leaving group (e.g., by converting it to a tosylate), followed by base-induced intramolecular ring closure, similar to the halohydrin route.

Corey-Chaykovsky Epoxidation of Ketones and Analogues

The Corey-Chaykovsky reaction is a cornerstone in the synthesis of oxiranes from carbonyl compounds, such as ketones and aldehydes. wikipedia.orgorganic-chemistry.org This method is particularly applicable for the synthesis of this compound from its corresponding ketone precursor, 4-methylacetophenone. The reaction employs a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, which acts as a methylene-transfer agent. organic-chemistry.orgmdpi.com

The process begins with the in situ generation of the sulfur ylide by deprotonating a sulfonium (B1226848) or sulfoxonium salt (e.g., trimethylsulfonium (B1222738) iodide) with a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). organic-chemistry.orgresearchgate.net The mechanism proceeds through the nucleophilic addition of the ylide to the carbonyl carbon of the ketone. wikipedia.org This step forms a betaine (B1666868) intermediate. Subsequently, an intramolecular SN2 reaction occurs where the oxygen anion displaces the dimethyl sulfoxide (B87167) or dimethyl sulfide (B99878) leaving group, resulting in the formation of the three-membered oxirane ring. wikipedia.orgalfa-chemistry.com This reaction is highly valued for its ability to form strained three-membered rings with significant stereochemical control. alfa-chemistry.com

A simplified version of this procedure has been shown to improve yields for aromatic ketones. researchgate.net For instance, using trimethylsulfonium iodide as the ylide precursor with crushed potassium hydroxide as the base in tertiary butanol has proven effective for the epoxidation of various ketones and aromatic aldehydes. researchgate.net

Oxirane Formation via Reactions of Diazomethane (B1218177) with Fluoroketone Intermediates

An alternative, though more specialized, route to oxiranes involves the reaction of diazomethane with specific ketone intermediates. While diazomethane reactions with ketones can lead to ring expansion (homologation), they can also yield epoxides as a byproduct. researchgate.net The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon. This is followed by the expulsion of nitrogen gas (N₂) to form a zwitterionic intermediate, which can then undergo ring closure as the oxygen lone pair attacks the newly formed carbocationic center to create the oxirane ring. wikipedia.org

This pathway has been specifically documented in reactions with fluoroketone intermediates. For example, research on 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one demonstrated its immediate reaction with diazomethane to form a corresponding oxirane as the main product. organic-chemistry.org This suggests that for certain substrates, particularly those activated by electron-withdrawing groups like fluorine, the formation of the oxirane ring is a favorable and rapid process. organic-chemistry.org

Preparation of Substituted Oxirane-2-Carboxylic Esters

The synthesis of substituted oxirane-2-carboxylic esters, also known as glycidic esters, is most famously achieved through the Darzens condensation (or Darzens-Claisen reaction). mdpi.comresearchgate.net This reaction would be used to prepare derivatives of this compound, such as ethyl 2-methyl-2-(4-methylphenyl)oxirane-2-carboxylate.

The Darzens reaction involves the condensation of a ketone or aldehyde (like 4-methylacetophenone or 4-methylbenzaldehyde) with an α-halo ester in the presence of a base. researchgate.netmt.com Commonly used bases include sodium ethoxide, potassium tert-butoxide, or sodium amide. mdpi.comresearchgate.net The mechanism starts with the base abstracting a proton from the α-carbon of the haloester, creating a carbanion (enolate). researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. The resulting intermediate, a halohydrin alkoxide, subsequently undergoes an intramolecular SN2 reaction, where the alkoxide displaces the adjacent halide to form the α,β-epoxy ester. mt.com This method is versatile and provides good yields for aromatic ketones and aldehydes. mt.com

Ring Closure Reactions from Halohydrins and Related Precursors

A classical and direct method for forming oxiranes is through the intramolecular cyclization of a halohydrin. masterorganicchemistry.comlibretexts.org To synthesize this compound via this route, the precursor 1-(4-methylphenyl)-2-haloethanol (e.g., 2-bromo-1-(p-tolyl)ethanol) is required. This halohydrin can be prepared from the corresponding alkene, 4-methylstyrene, by reacting it with a halogen (like Br₂) in the presence of water. ucalgary.ca

The ring closure is an intramolecular variation of the Williamson ether synthesis. libretexts.org Treatment of the halohydrin with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group to form an alkoxide. ucalgary.ca This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the halogen. ucalgary.careddit.com The halogen is expelled as a halide ion in an SN2 reaction, resulting in the formation of the this compound ring. masterorganicchemistry.comucalgary.ca For this reaction to occur efficiently, the molecule must adopt a conformation where the alkoxide can perform a backside attack on the carbon-halogen bond. masterorganicchemistry.com

Optimization of Synthetic Pathways for this compound

Reaction Condition Optimization for Enhanced Yield and Stereocontrol

Optimizing synthetic pathways is critical for improving reaction efficiency and product purity. For the Corey-Chaykovsky epoxidation, several factors can be tuned to enhance yield and control stereochemistry.

Yield Enhancement: Research has demonstrated that simplified procedures can lead to better yields, particularly for aromatic ketones. researchgate.net One study found that using crushed potassium hydroxide as the base with trimethylsulfonium iodide in t-butanol provided satisfactory to excellent yields. researchgate.net The choice of the sulfur ylide also plays a role; dimethylsulfoxonium methylide is generally more stable but less reactive than dimethylsulfonium methylide, and this difference can be exploited depending on the substrate. alfa-chemistry.com

Stereocontrol: When the ketone precursor is prochiral, achieving stereocontrol to form a specific enantiomer of the oxirane is a significant goal. This is often accomplished by using chiral sulfur ylides. organic-chemistry.org The chirality in the ylide can induce asymmetry in the product, leading to an enantiomerically enriched epoxide. organic-chemistry.org Furthermore, catalytic asymmetric methods have been developed where a chiral sulfide is used in catalytic amounts to generate the chiral ylide in situ, offering a more atom-economical approach to enantioselective epoxidation. organic-chemistry.org

The following table summarizes findings from a study that compared a simplified epoxidation procedure with a classical one for aromatic ketones.

EntrySubstrate (Ketone)ProcedureYield (%)
1AcetophenoneSimplified (KOH, t-BuOH)85
24-MethylacetophenoneSimplified (KOH, t-BuOH)88
3AcetophenoneClassical (NaH, DMSO)75
44-ChloroacetophenoneSimplified (KOH, t-BuOH)90

Application of Design of Experiments (DoE) in Oxirane Synthesis

Design of Experiments (DoE) is a powerful statistical methodology used for process optimization in chemistry. mt.comsci-hub.se Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous and systematic variation of multiple experimental parameters (factors) to identify their individual and interactive effects on the outcome (response), such as reaction yield or purity. sci-hub.seresearchgate.net This method provides a comprehensive understanding of the reaction space with fewer experiments, leading to more robust and optimized processes. sci-hub.se

In the context of synthesizing this compound, DoE could be applied to any of the previously mentioned synthetic methods. For instance, when optimizing the Corey-Chaykovsky reaction, key factors could include:

Temperature

Reaction time

Concentration of the ketone substrate

Equivalents of the base

Equivalents of the sulfonium salt

Solvent composition

A DoE study, such as a factorial or response surface methodology (RSM) design, would systematically vary these factors across a set of planned experiments. mt.comnih.gov The resulting data on oxirane yield would be fitted to a mathematical model, which can then predict the optimal conditions to maximize the yield. nih.govgalchimia.com This approach not only identifies the best reaction conditions but also reveals interactions between variables, such as how the effect of temperature might depend on the amount of catalyst used. sci-hub.segalchimia.com Such a systematic approach is crucial for developing scalable, efficient, and reliable synthetic protocols. nih.gov

Reactivity and Mechanistic Investigations of the 2 4 Methylphenyl Oxirane Moiety

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane ring in 2-(4-methylphenyl)oxirane is the primary driving force for its ring-opening reactions. These reactions can be initiated by either nucleophiles or acids, leading to a diverse array of products.

Nucleophilic Ring Opening

Nucleophilic attack on the oxirane ring is a common and synthetically useful transformation. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.

The reaction of epoxides with organometallic reagents such as Grignard reagents (RMgX) and alkynyl lithium compounds (RC≡CLi) is a powerful method for the formation of new carbon-carbon bonds. In the case of this compound, these strong carbon-based nucleophiles are expected to attack the less sterically hindered carbon atom of the epoxide ring, which is the terminal methylene (B1212753) (CH(_2)) carbon. This regioselectivity is characteristic of S(_N)2 reactions on unsymmetrical epoxides under basic or neutral conditions.

The reaction with a Grignard reagent, for instance, would proceed by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the less substituted carbon of the oxirane. Subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. Similarly, alkynyl lithium reagents would add to the terminal carbon, leading to the formation of a homopropargyl alcohol derivative after workup. The stereochemistry of this reaction is expected to proceed with an inversion of configuration at the center of attack, a hallmark of the S(_N)2 mechanism.

Table 1: Predicted Products from the Reaction of this compound with Carbon-Based Nucleophiles

NucleophilePredicted Major Product
Methylmagnesium bromide (CH(_3)MgBr)1-(4-Methylphenyl)propan-2-ol
Phenylmagnesium bromide (C(_6)H(_5)MgBr)1-(4-Methylphenyl)-2-phenylethanol
Ethynyllithium (HC≡CLi)1-(4-Methylphenyl)but-3-yn-2-ol

Note: The products listed are based on the generally accepted principles of epoxide ring-opening reactions with strong carbon nucleophiles.

This compound readily reacts with a variety of heteroatom nucleophiles. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Amines: The aminolysis of epoxides is a fundamental route to β-amino alcohols, which are important structural motifs in many biologically active compounds. The reaction of this compound with amines can be catalyzed by various Lewis acids or can proceed thermally. In the absence of a catalyst, the reaction generally follows an S(_N)2 pathway, with the amine attacking the less sterically hindered terminal carbon. However, the regioselectivity can be altered by the use of certain catalysts. For instance, in a study on the reaction of p-methylstyrene oxide with guanosine (B1672433), a complex heteroatom nucleophile, it was observed that the exocyclic amino group of guanosine attacks the benzylic carbon (α-carbon) of the epoxide.

Water: The hydrolysis of this compound, either under neutral or basic conditions, leads to the formation of the corresponding 1,2-diol, 1-(4-methylphenyl)ethane-1,2-diol. Under basic conditions, the hydroxide (B78521) ion (OH) acts as the nucleophile and attacks the less hindered terminal carbon atom.

Halides: Halide ions (F, Cl, Br, I) can also act as nucleophiles to open the epoxide ring, yielding halohydrins. The reactivity and regioselectivity of this reaction can depend on the specific halide and the reaction conditions. Generally, under neutral or basic conditions, the attack occurs at the less substituted carbon.

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity. The two carbon atoms of the oxirane ring are electronically and sterically distinct. The benzylic carbon (α-carbon) is attached to the p-tolyl group, making it more sterically hindered but also more electron-rich and capable of stabilizing a partial positive charge. The terminal carbon (β-carbon) is less sterically hindered.

Under basic or neutral conditions , with strong, "hard" nucleophiles, the reaction generally proceeds via a classic S(_N)2 mechanism. The nucleophile preferentially attacks the less sterically hindered β-carbon, leading to the formation of a secondary alcohol (or the corresponding derivative). This is often referred to as "normal" regioselectivity.

The stereochemistry of these reactions is also characteristic of the S(_N)2 mechanism, involving an inversion of configuration at the carbon atom that is attacked. For example, if a chiral enantiomer of this compound is used, the nucleophilic attack at the β-carbon will result in a product with the opposite stereochemical configuration at that center. A study on the reaction of optically active p-methylstyrene oxide with guanosine showed that the reaction at the 7-position of guanine (B1146940) proceeds with almost total inversion of stereochemistry, consistent with an S(_N)2 mechanism.

The reaction of epoxides with sulfinate anions provides a direct route to the synthesis of β-hydroxy sulfones, which are valuable intermediates in organic synthesis. A study by Reddy et al. investigated the cleavage of various epoxides, including p-methylstyrene oxide, using sodium benzenesulfinate (B1229208) in the presence of different catalysts.

It was found that the reaction of p-methylstyrene oxide with sodium benzenesulfinate in the presence of indium(III) chloride (InCl(_3)) as a catalyst proceeds with high regioselectivity. The sulfinate anion preferentially attacks the benzylic carbon of the epoxide ring. This regiochemical outcome is attributed to the electronic effect of the p-tolyl group, which can stabilize the partial positive charge that develops on the benzylic carbon in the transition state, especially when a Lewis acid catalyst is present.

Table 2: Regioselective Ring Opening of p-Methylstyrene Oxide with Sodium Benzenesulfinate *

CatalystSolventTemperature (°C)Time (h)Yield (%)Product
InCl(_3)CH(_3)CN/H(_2)O805922-(Phenylsulfonyl)-1-(4-methylphenyl)ethanol

*Data from Reddy, B. V. S., et al. (2007). InCl3-catalyzed cleavage of epoxides with sodium benzenesulfinate: a highly regioselective synthesis of β-hydroxysulfones. Tetrahedron Letters, 48(43), 7632-7635.

This result highlights how the regioselectivity can be shifted from the less hindered carbon to the more substituted benzylic carbon by employing a Lewis acid catalyst that enhances the electrophilicity of the benzylic position.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of this compound proceeds via a different mechanism compared to nucleophilic attack under basic or neutral conditions. The first step in the acid-catalyzed mechanism is the protonation of the epoxide oxygen by the acid, which forms a good leaving group (a hydroxyl group) and activates the epoxide ring towards nucleophilic attack.

The subsequent nucleophilic attack can occur at either of the two carbon atoms of the protonated epoxide. The regioselectivity of this attack is highly dependent on the stability of the resulting carbocation-like transition state. In the case of this compound, the benzylic carbon is better able to stabilize a positive charge due to resonance with the aromatic ring and the electron-donating effect of the methyl group.

Consequently, the transition state for the acid-catalyzed ring opening has significant S(_N)1 character. The nucleophile, which is often a weak nucleophile such as water or an alcohol, will preferentially attack the more substituted benzylic carbon. This is because the C-O bond at the benzylic position is weaker and has more carbocationic character in the protonated epoxide.

The stereochemical outcome of the acid-catalyzed ring opening is generally an anti-addition of the nucleophile and the hydroxyl group, resulting from a backside attack on the protonated epoxide, similar to an S(_N)2 reaction. However, due to the S(_N)1-like character of the transition state, some loss of stereoselectivity can sometimes be observed.

For example, the acid-catalyzed hydrolysis of this compound in the presence of an acid catalyst like sulfuric acid (H(_2)SO(_4)) would lead to the formation of 1-(4-methylphenyl)ethane-1,2-diol, with the incoming water molecule attacking the benzylic carbon.

Table 3: Comparison of Nucleophilic and Acid-Catalyzed Ring Opening of this compound

ConditionMechanismSite of Nucleophilic AttackMajor Product (with H(_2)O)
Basic/NeutralS(_N)2Less substituted (β-carbon)1-(4-Methylphenyl)ethane-1,2-diol
AcidicS(_N)1-likeMore substituted (α-carbon)1-(4-Methylphenyl)ethane-1,2-diol

Note: While the final diol product is the same in hydrolysis, the position of the initial nucleophilic attack differs, which can be determined through isotopic labeling studies or by using different nucleophiles.

Enzymatic Hydrolysis and Biocatalytic Ring Opening

The biocatalytic ring-opening of epoxides, including this compound, using enzymes known as epoxide hydrolases (EHs), represents a significant area of research in green chemistry and pharmaceutical synthesis. These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding vicinal diols. This process is often highly stereoselective, allowing for the production of enantiomerically pure epoxides or diols, which are valuable chiral building blocks.

Epoxide hydrolases (EHs) are enzymes that catalyze the addition of water to an epoxide, resulting in the formation of a diol. The catalytic mechanism for most EHs proceeds through a two-step process involving an α/β-hydrolase fold.

Mechanism of Action:

Alkylation Step: A nucleophilic aspartate residue in the enzyme's active site attacks one of the carbon atoms of the oxirane ring. This attack occurs from the backside, leading to the opening of the ring and the formation of a covalent ester intermediate between the enzyme and the substrate.

Hydrolysis Step: A molecule of water, activated by a charge-relay system involving a histidine and another acidic residue (e.g., aspartate or glutamate), hydrolyzes the ester intermediate. This step releases the diol product and regenerates the free enzyme for the next catalytic cycle.

Regioselectivity: The regioselectivity of the enzymatic attack—whether the nucleophilic aspartate attacks the α-carbon (benzylic) or the β-carbon (terminal) of a styrene (B11656) oxide derivative like this compound—is a critical factor. This selectivity determines the structure of the resulting diol. For styrene-type epoxides, the attack can occur at either the substituted or the unsubstituted carbon atom of the oxirane ring. The enzyme's active site architecture dictates this preference, influencing how the substrate is positioned relative to the catalytic residues. The hydrolysis of aliphatic oxiranes demonstrates that the substitution pattern and the size of alkyl groups on the oxirane ring significantly influence both enantioselectivity and regioselectivity. For many EHs, there is a preference for nucleophilic attack at the less hindered carbon atom.

Key Features of Epoxide Hydrolase Catalysis
FeatureDescriptionReference
Enzyme ClassBelongs to the α/β-hydrolase fold superfamily.
Catalytic NucleophileAn aspartate residue (Asp) in the active site.
IntermediateA covalent hydroxyalkyl-enzyme ester intermediate is formed.
Charge-Relay SystemA catalytic dyad (or triad), typically involving His and another acidic residue, activates a water molecule for hydrolysis.
StereochemistryRing opening proceeds with inversion of configuration at the attacked carbon center.

While wild-type epoxide hydrolases can exhibit high enantioselectivity, their regioselectivity may be insufficient for certain applications, such as enantioconvergent hydrolysis where both enantiomers of a racemic epoxide are converted into a single enantiomer of the diol product. Protein engineering has emerged as a powerful tool to alter and improve the regioselectivity of these enzymes.

By modifying key amino acid residues that line the substrate binding pocket, researchers can influence the orientation of the epoxide within the active site. This re-orientation can change the distances between the catalytic nucleophile and the two epoxide carbons (Cα and Cβ), thereby favoring attack at one position over the other.

A notable example involves the engineering of an epoxide hydrolase from Vigna radiata (VrEH2) for the hydrolysis of p-nitrostyrene oxide, a close analog of this compound. The wild-type enzyme showed poor regioselectivity for the (S)-enantiomer. By creating a small library of mutants targeting four key residues in the binding site, a single-site mutant, M263N, was identified. This mutant exhibited almost perfect regioselectivity, attacking the Cα position of the (S)-epoxide. Structural analysis revealed that the newly introduced asparagine residue formed an additional hydrogen bond with the substrate, shifting its binding pose and increasing the difference in attack distances between Cα and Cβ, thus enhancing regioselectivity.

Impact of Protein Engineering on Epoxide Hydrolase Regioselectivity (Example: VrEH2)
Enzyme VariantSubstrate EnantiomerRegioselectivity Ratio (r = α-attack / β-attack)Key FindingReference
Wild-Type VrEH2(S)-p-Nitrostyrene Oxide7.3Insufficient regioselectivity for enantioconvergent synthesis.
Wild-Type VrEH2(R)-p-Nitrostyrene Oxide99.0High intrinsic regioselectivity for the (R)-enantiomer.
M263N Mutant(S)-p-Nitrostyrene Oxide99.0Single mutation dramatically improves regioselectivity for the (S)-enantiomer.
M263N Mutant(R)-p-Nitrostyrene Oxide99.0The high regioselectivity for the (R)-enantiomer is maintained.

These engineering strategies demonstrate that precise control over enzyme regioselectivity is achievable, paving the way for the development of highly efficient biocatalysts for the synthesis of chiral diols from epoxides like this compound.

Rearrangement Reactions of this compound

The strained three-membered ring of this compound makes it susceptible to various rearrangement reactions, often promoted by acid catalysts or heat. These reactions typically lead to the formation of more stable carbonyl compounds.

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. For an aryl-substituted epoxide like this compound, this rearrangement can theoretically yield two different carbonyl isomers: 4-methylphenylacetaldehyde (via hydride shift) or 1-(p-tolyl)ethanone (a methyl ketone, via aryl migration).

The reaction mechanism involves the protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation intermediate. The stability of this carbocation dictates the course of the rearrangement. For this compound, cleavage of the Cα-O bond is favored as it generates a benzylic secondary carbocation, which is stabilized by the adjacent p-tolyl group. A subsequent 1,2-hydride shift from the adjacent carbon leads to the formation of the corresponding aldehyde.

Lewis acids are highly effective catalysts for promoting the rearrangement of epoxides under milder conditions than Brønsted acids. The Lewis acid coordinates to the epoxide oxygen atom, polarizing the C-O bonds and facilitating their cleavage. This coordination enhances the electrophilicity of the epoxide carbons.

For this compound, a Lewis acid (e.g., TiCl₄, AlCl₃, or heterogeneous catalysts like mesoporous aluminosilicates) would coordinate to the oxygen. This is followed by the opening of the ring to form a carbocationic intermediate, stabilized at the benzylic position. The subsequent migration of a substituent (hydride or the p-tolyl group) from the adjacent carbon to the electron-deficient center completes the rearrangement to the carbonyl compound. The choice of Lewis acid and solvent can influence the selectivity of the rearrangement, favoring either aldehyde or ketone formation. Studies using mesoporous aluminosilicates have shown that these solid acid catalysts can efficiently promote the Meinwald rearrangement of epoxides to aldehydes.

Thermal activation can also induce the rearrangement of oxiranes. Pyrolytic reactions of epoxides often involve the cleavage of the oxirane ring followed by rearrangement to give carbonyl compounds. The thermolysis of simple oxiranes can lead to complex mixtures of aldehydes and ketones.

While the direct thermal rearrangement of a simple aryl oxirane to an enol ester is less common, related transformations have been documented. For instance, the thermal rearrangement of 2-methyl-2-(2-hydroxy-4-methylphenyl)-oxirane, which contains an acetate (B1210297) group elsewhere in the molecule, can lead to the formation of an enol ester through acyl migration. Furthermore, enol ester epoxides themselves can undergo stereoselective thermal rearrangements. These related reactions suggest that under specific conditions or with appropriate substitution patterns, intramolecular rearrangements leading to enol-type structures are possible, although the primary products from the thermal rearrangement of unsubstituted this compound are expected to be carbonyl compounds.

Specific Chemical Reactivity Patterns

Reactions with Nucleic Acids and Biomolecules

The oxirane ring of this compound, a substituted styrene oxide, is a key structural feature that imparts significant chemical reactivity, particularly towards biological macromolecules such as nucleic acids. As electrophilic agents, epoxides can react with nucleophilic sites in biomolecules, leading to the formation of covalent adducts. This reactivity is of considerable interest due to the potential for such interactions to induce mutations and carcinogenic effects.

The reaction of para-substituted styrene oxides with guanosine, a fundamental component of DNA and RNA, has been a subject of study. These reactions can proceed via two main pathways, leading to alkylation at different positions on the guanosine moiety. The outcome of the reaction is influenced by the reaction conditions.

In a neutral or slightly basic medium, the reaction of a para-substituted styrene oxide, such as this compound, with guanosine can lead to the formation of N2-adducts. Specifically, the nucleophilic exocyclic amino group (N2) of guanine attacks one of the carbon atoms of the oxirane ring. For this compound, this attack is expected to occur predominantly at the benzylic carbon (the carbon atom attached to the p-tolyl group), leading to the formation of N2-[2-hydroxy-1-(p-methylphenyl)ethyl]guanosine.

Under acidic conditions, the reaction landscape changes. The primary site of alkylation on guanosine shifts from the N2 position to the N7 position of the imidazole (B134444) ring. The reaction of guanosine with a para-substituted styrene oxide in glacial acetic acid results in the formation of 7-[2-hydroxy-1-(p-methylphenyl)ethyl]guanosine. This shift in regioselectivity is attributed to the protonation of the N7 position under acidic conditions, which increases its nucleophilicity.

The formation of these adducts represents a modification of the genetic material, which can have significant biological consequences. The presence of a bulky adduct on a DNA base can interfere with DNA replication and transcription, potentially leading to mutations if not repaired.

Below is a table summarizing the reaction products of this compound with guanosine under different conditions.

Reaction ConditionPrimary Site of Attack on GuanosineMajor Product
Neutral/Slightly BasicN2 (exocyclic amino group)N2-[2-Hydroxy-1-(p-methylphenyl)ethyl]guanosine
Acidic (e.g., glacial acetic acid)N7 (imidazole ring)7-[2-Hydroxy-1-(p-methylphenyl)ethyl]guanosine

Mechanistic Elucidation of Reactions Involving this compound

Investigation of Reaction Intermediates in Oxirane Transformations

The transformation of this compound, particularly its ring-opening reactions, proceeds through various intermediates, the nature of which is dictated by the reaction conditions. The presence of the 4-methylphenyl group significantly influences the stability of these intermediates and, consequently, the reaction pathway.

In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the epoxide oxygen, which forms a good leaving group (a hydroxyl group) and activates the ring towards nucleophilic attack. Following this initial step, the mechanism can diverge into two main pathways, often described as having A-1 (unimolecular) or A-2 (bimolecular) character.

The A-1 mechanism involves the unimolecular cleavage of the C-O bond to form a carbocation intermediate. For this compound, the cleavage of the bond between the oxygen and the benzylic carbon is favored due to the ability of the 4-methylphenyl group to stabilize the resulting positive charge through resonance and inductive effects. The methyl group, being electron-donating, further enhances this stabilization. This leads to the formation of a benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile, such as water.

The A-2 mechanism, on the other hand, involves a bimolecular nucleophilic attack on the protonated epoxide. In this concerted step, the nucleophile attacks the carbon atom as the C-O bond is breaking. For unsymmetrical epoxides like this compound, the site of nucleophilic attack depends on the balance between steric and electronic factors. In strongly acidic media, where the transition state has significant carbocationic character, the attack occurs at the more substituted carbon (the benzylic carbon) due to the stabilization of the developing positive charge.

The reality for many acid-catalyzed epoxide ring-opening reactions is a mechanistic continuum between the pure A-1 and A-2 pathways, often described as a "borderline" mechanism. The transition state in these cases has both bond-making and bond-breaking character, with a significant degree of positive charge developed on the benzylic carbon.

Under basic or neutral conditions, the ring-opening of this compound typically follows an SN2 mechanism. In this case, the nucleophile directly attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the 4-methylphenyl group, the attack preferentially occurs at the less substituted carbon atom. The transition state involves a pentacoordinate carbon, and the reaction proceeds with inversion of stereochemistry at the site of attack.

The following table summarizes the key intermediates and transition states in the transformation of this compound under different conditions.

Reaction ConditionKey Intermediate/Transition StateDescription
Strongly Acidic (A-1 like)Benzylic CarbocationA planar, sp2-hybridized carbon stabilized by the adjacent 4-methylphenyl group.
Acidic (A-2 like/Borderline)Carbocation-like Transition StateA transition state where the C-O bond is significantly weakened, and a partial positive charge is developed on the benzylic carbon.
Basic/Neutral (SN2)Pentacoordinate Transition StateA transition state where the nucleophile is forming a new bond to the less substituted carbon as the C-O bond is breaking.

Kinetic Studies and Determination of Rate Laws for Epoxide Reactivity

The rate of reactions involving this compound, particularly its acid-catalyzed hydrolysis, is highly dependent on the reaction conditions and the electronic nature of the substituents on the phenyl ring. Kinetic studies of substituted styrene oxides provide valuable insights into the reaction mechanism.

For the acid-catalyzed hydrolysis of epoxides, the general rate law can be expressed as:

Rate = k [Epoxide] [H+]

This first-order dependence on both the epoxide and the acid concentration is characteristic of a mechanism involving a pre-equilibrium protonation of the epoxide followed by a rate-determining step.

The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the rate constant of a substituted reactant to that of the unsubstituted reactant through a substituent constant (σ) and a reaction constant (ρ):

log(kX/kH) = ρσ

where kX is the rate constant for the substituted compound and kH is the rate constant for the unsubstituted compound. The sign and magnitude of the reaction constant, ρ, provide information about the nature of the transition state.

For the acid-catalyzed hydrolysis of para-substituted styrene oxides, a large negative ρ value is observed. This indicates that electron-donating groups, which have negative σ values, accelerate the reaction, while electron-withdrawing groups, with positive σ values, retard it. The 4-methyl group in this compound is an electron-donating group, and therefore, this compound is expected to undergo acid-catalyzed hydrolysis at a faster rate than unsubstituted styrene oxide.

The large negative ρ value is consistent with a transition state that has a significant buildup of positive charge. This supports a mechanism that proceeds through a carbocation-like intermediate or a transition state with substantial carbocationic character, such as the A-1 or borderline A-2 mechanism. The electron-donating 4-methyl group helps to stabilize this positive charge, thus lowering the activation energy of the rate-determining step and increasing the reaction rate.

The table below presents hypothetical relative rate constants for the acid-catalyzed hydrolysis of para-substituted styrene oxides to illustrate the effect of substituents.

Para-Substituent (X)Substituent Constant (σp)Hypothetical Relative Rate Constant (kX/kH)Effect on Rate
-OCH3-0.27> 10Strongly Accelerating
-CH3-0.17> 1Accelerating
-H0.001Reference
-Cl+0.23< 1Retarding
-NO2+0.78<< 1Strongly Retarding

Elucidation of Oxygen Atom Transfer Mechanisms and the Role of Water

The formation of this compound typically involves the epoxidation of 4-methylstyrene (B72717), a reaction that entails the transfer of an oxygen atom to the double bond. The mechanism of this oxygen atom transfer can vary depending on the oxidizing agent used. Common epoxidizing agents include peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) and metal-oxo complexes.

With peroxy acids, the reaction is generally believed to proceed via a concerted mechanism, often referred to as the "butterfly" mechanism. In this transition state, the oxygen atom is transferred from the peroxy acid to the alkene in a single step. The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.

In the context of metal-catalyzed epoxidations, high-valent metal-oxo species are often the active oxidants. The mechanism of oxygen atom transfer from these complexes can be more complex and may involve stepwise pathways with radical or cationic intermediates. The electronic properties of the alkene substrate, such as 4-methylstyrene, can influence the reaction pathway. The electron-donating methyl group increases the nucleophilicity of the double bond, making it more reactive towards electrophilic oxidizing agents.

Water plays a crucial and multifaceted role in the reactivity of this compound, particularly in its ring-opening reactions. In acid-catalyzed hydrolysis, water has a dual function. Firstly, in the form of the hydronium ion (H3O+), it acts as the catalyst by protonating the epoxide oxygen. This protonation is a critical activation step, making the epoxide much more susceptible to nucleophilic attack.

Secondly, a water molecule acts as the nucleophile that attacks the protonated epoxide, leading to the opening of the ring and the formation of a 1,2-diol. Theoretical studies have suggested that in some cases, a second water molecule may participate in the transition state, acting as a proton shuttle to facilitate the nucleophilic attack and the subsequent deprotonation of the attacking water molecule. This cooperative network of hydrogen bonds can lower the activation energy of the reaction.

Even in the absence of acid, water can promote the ring-opening of epoxides. Although a much slower process, the neutral hydrolysis of epoxides can occur, with water acting as the nucleophile. The high polarity and hydrogen-bonding ability of water can help to solvate the transition state and facilitate the reaction.

The table below outlines the roles of water in the transformation of this compound.

Role of WaterReaction ContextMechanistic Description
Catalyst (as H3O+)Acid-Catalyzed HydrolysisProtonates the epoxide oxygen, activating the ring for nucleophilic attack.
NucleophileAcid-Catalyzed and Neutral HydrolysisAttacks a carbon atom of the epoxide ring, leading to C-O bond cleavage.
Proton Shuttle/SolventAcid-Catalyzed HydrolysisCan participate in the transition state to facilitate proton transfer and stabilize charged species through hydrogen bonding.

Stereochemical Aspects and Asymmetric Transformations of 2 4 Methylphenyl Oxirane

Enantioselective Synthesis of 2-(4-Methylphenyl)oxirane and Chiral Analogues

The enantioselective synthesis of epoxides, including this compound, has been a major focus of research, leading to the development of various methodologies that provide access to these valuable chiral building blocks with high levels of stereocontrol.

Catalytic asymmetric epoxidation of prochiral alkenes represents one of the most direct and atom-economical methods for the synthesis of chiral epoxides. For the synthesis of this compound, the precursor is 4-methylstyrene (B72717). Various catalytic systems have been developed for the asymmetric epoxidation of styrene (B11656) and its derivatives.

One prominent class of catalysts for this transformation is based on manganese(III)-salen complexes. These catalysts, in the presence of an oxidant such as sodium hypochlorite (B82951) (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA), can effect the epoxidation of styrenes with high enantioselectivity. The steric and electronic properties of the salen ligand can be fine-tuned to optimize the enantiomeric excess (ee) of the resulting epoxide. For instance, immobilization of Mn(salen) catalysts on solid supports has been explored to facilitate catalyst recovery and reuse, with the rigidity of the linker connecting the active center to the support being a key factor in maintaining high activity and enantioselectivity. doi.orgnih.gov

Another powerful class of catalysts for asymmetric epoxidation is based on chiral porphyrin complexes of ruthenium. A dichlororuthenium(IV) complex of a D4-symmetric chiral porphyrin has demonstrated remarkable catalytic activity for the epoxidation of various alkenes, including styrene derivatives, using 2,6-dichloropyridine (B45657) N-oxide as the terminal oxidant. This system can achieve high turnovers and good to excellent enantioselectivities. mdpi.com

Biocatalytic methods have also emerged as a green and highly selective alternative. Styrene monooxygenases (SMOs), enzymes found in certain bacteria, can catalyze the epoxidation of styrene and its derivatives with exceptional enantioselectivity, typically affording the (S)-enantiomer of the epoxide with high ee. wikipedia.orgorganic-chemistry.org The reaction is performed under mild conditions and utilizes molecular oxygen as the oxidant.

Table 1: Catalytic Asymmetric Epoxidation of Styrene Derivatives
Catalyst/MethodSubstrateOxidantEnantiomeric Excess (ee)Reference
Immobilized Mn(salen)cis-β-methylstyreneNaClOVariable doi.orgnih.gov
[Ru(IV)(D4-Por)Cl2]StyreneCl2pyNO69% mdpi.com
Styrene Monooxygenase (SMO)StyreneO2>99% (S) wikipedia.orgorganic-chemistry.org

The reaction of a carbonyl compound with a sulfonium (B1226848) ylide, known as the Corey-Chaykovsky reaction, is a classical method for the synthesis of epoxides. When a chiral sulfide (B99878) is employed, this reaction can be rendered enantioselective. In the context of this compound, the reaction would involve 4-methylbenzaldehyde (B123495) and a suitable methylene-transfer reagent.

The use of C2-symmetric chiral sulfides, such as (2R,5R)-2,5-dimethylthiolane, has proven effective in the asymmetric epoxidation of aromatic aldehydes. These reactions can be performed catalytically with respect to the chiral sulfide. The process involves the in situ formation of a chiral sulfonium salt, which is then deprotonated to generate the chiral ylide. The ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently cyclizes to afford the epoxide with high enantioselectivity. The stereochemical outcome is influenced by the conformation of the ylide and the facial selectivity of its addition to the aldehyde. Generally, trans-epoxides are obtained with high diastereoselectivity from aromatic aldehydes.

Table 2: Asymmetric Epoxidation of Aromatic Aldehydes using a Catalytic Amount of Chiral Sulfide
AldehydeChiral SulfideYieldEnantiomeric Excess (ee)
Benzaldehyde(2R,5R)-2,5-diethylthiolane90%92%
2-Naphthaldehyde(2R,5R)-2,5-dimethylthiolane92%92%
Cinnamaldehyde(2R,5R)-2,5-dimethylthiolane93%87%

Diastereoselective Synthesis of this compound Derivatives

When the alkene precursor to the oxirane is itself chiral or contains prostereogenic elements, the epoxidation reaction can lead to the formation of diastereomers. The control of this diastereoselectivity is a key challenge in the synthesis of more complex molecules containing the this compound moiety.

The diastereoselectivity of epoxidation reactions is often governed by steric and electronic factors of the substrate, a phenomenon known as substrate control. In the case of allylic alcohols, the hydroxyl group can direct the epoxidizing agent to one face of the double bond through hydrogen bonding or coordination to a metal catalyst.

For instance, the epoxidation of allylic alcohols with peroxy acids like m-CPBA often proceeds with facial selectivity directed by hydrogen bonding to the hydroxyl group. wikipedia.org In metal-catalyzed systems, such as those employing vanadium or titanium complexes, the allylic hydroxyl group coordinates to the metal center, leading to a highly organized transition state and excellent diastereoselectivity. The Sharpless-Katsuki asymmetric epoxidation is a prime example of a highly diastereoselective and enantioselective epoxidation of allylic alcohols. mdpi.com

For an allylic alcohol containing a 4-methylphenyl group, the stereochemistry of the resulting epoxide would be determined by the facial selectivity of the oxygen transfer. For example, in the epoxidation of a chiral secondary allylic alcohol, the relative stereochemistry between the existing stereocenter and the newly formed epoxide ring can be controlled. Titanium salalen complexes have been reported to catalyze the highly syn-selective epoxidation of terminal allylic alcohols with aqueous hydrogen peroxide, offering a complementary stereochemical outcome to the anti-selective Sharpless epoxidation. nih.govd-nb.info

Table 3: Diastereoselective Epoxidation of a Chiral Allylic Alcohol
SubstrateCatalyst SystemDiastereomeric Ratio (dr)SelectivityReference
Enantiopure terminal allylic alcoholTitanium salalen complex / H2O2>99:1syn nih.govd-nb.info

Chiral Transformations Involving this compound

Chiral epoxides such as this compound are valuable synthetic intermediates that can undergo a variety of stereospecific ring-opening reactions to afford a range of enantiomerically enriched difunctionalized compounds.

A reported procedure for the conversion of chiral oxiranes to chiral aziridines with retention of configuration involves a three-step sequence. The first step is the ring-opening of the oxirane with a thiol, such as p-toluenethiol, under acidic or basic conditions. This is followed by the introduction of a nitrogen-containing group, for example, by reaction with a tosyl isocyanate to form a tosylcarbamate, which is then reduced to a tosylamine. The final step is the base-promoted intramolecular cyclization of the resulting β-amino thioether to afford the chiral aziridine. The stereochemical outcome of this sequence is retention of configuration at both stereocenters of the original epoxide.

Table 4: Example of Stereospecific Conversion of a Chiral Oxirane to a Chiral Aziridine
Starting OxiraneReagentsFinal Aziridine ProductStereochemical Outcome
(R)-Styrene oxide1. p-Toluenethiol 2. Tosyl isocyanate, then reduction 3. Base(R)-N-Tosyl-2-phenylaziridineRetention of configuration

Derivatization to Chiral Tertiary Alcohols and Amines

The enantioselective ring-opening of this compound provides a powerful route to valuable chiral molecules, including tertiary alcohols and vicinal amino alcohols. These transformations are pivotal in the synthesis of complex, biologically active compounds.

The synthesis of chiral tertiary alcohols from epoxides can be achieved through the addition of organometallic reagents. While direct derivatization of this compound to a tertiary alcohol is a plausible synthetic route, the more documented approach involves the asymmetric addition of organometallic reagents to ketones to generate chiral tertiary alcohols. researchgate.netnih.gov For instance, the addition of Grignard reagents to aryl ketones, a reaction class that would be analogous to the ring-opening of an epoxide with a carbanion equivalent, can be rendered highly enantioselective through the use of chiral ligands. This methodology has been successfully applied in the synthesis of precursors for molecules like Vitamin E. researchgate.net

The derivatization of this compound to chiral β-amino alcohols is a more directly documented transformation. This is typically achieved through the enantioselective ring-opening of the epoxide with an amine nucleophile. The reaction proceeds via an SN2 mechanism, which results in the inversion of the stereochemistry at the attacked carbon center. This method allows for the synthesis of a wide array of chiral β-amino alcohols, which are important structural motifs in many pharmaceutical compounds.

Table 1: Asymmetric Synthesis of Chiral Tertiary Alcohols via Grignard Reagent Addition to Ketones (Analogous System)

Ketone Substrate Grignard Reagent Chiral Ligand Product Enantiomeric Excess (ee) Reference
Acetophenone Ethylmagnesium bromide (R,R)-L12 94% researchgate.net
2-Acetylnaphthalene Methylmagnesium bromide (R,R)-L12 92% researchgate.net
Propiophenone Phenylmagnesium bromide (R,R)-L0' 85% researchgate.net

Stereospecificity via Chiral Episulfonium Ion Intermediates

The concept of achieving stereospecificity in chemical transformations through the involvement of chiral episulfonium ion intermediates is a known strategy in organic synthesis. Episulfonium ions (or thiiranium ions) are three-membered rings containing a positively charged sulfur atom, which are analogous to the more common epoxides (oxiranes). The formation of a chiral episulfonium ion from an alkene, for example, can direct the subsequent nucleophilic attack to occur with a high degree of stereocontrol.

In the context of this compound, a hypothetical pathway to involve a chiral episulfonium ion intermediate would be the conversion of the oxirane to the corresponding thiirane (B1199164) (the sulfur analog), followed by a reaction that proceeds through the opening of this thiirane ring via a chiral episulfonium ion. While the conversion of oxiranes to thiiranes is a known chemical transformation, detailed research findings specifically documenting the stereospecific transformations of this compound that proceed through a chiral episulfonium ion intermediate are not extensively reported in the scientific literature. This suggests that while theoretically plausible, this specific synthetic strategy for this particular compound may be less explored or documented compared to other asymmetric transformations.

Kinetic Resolution and Other Enantiomeric Enrichment Techniques

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. For racemic this compound, both hydrolytic and enzymatic kinetic resolutions are powerful methods for obtaining enantioenriched forms of the epoxide.

Hydrolytic Kinetic Resolution (HKR): This method often utilizes chiral salen-metal complexes, with Jacobsen's catalyst (a chiral (salen)Co(III) complex) being a prominent example. nih.gov In the presence of a substoichiometric amount of water, one enantiomer of the epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. This method is known for its high selectivity factors (krel), often leading to both the recovered epoxide and the diol product with very high enantiomeric excess (ee). unipd.it

Enzymatic Kinetic Resolution: Lipases are a class of enzymes that are frequently used for the kinetic resolution of chiral alcohols and esters. In the context of epoxides, epoxide hydrolases (EHs) are particularly relevant. These enzymes catalyze the enantioselective hydrolysis of one enantiomer of a racemic epoxide to its corresponding diol. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) are well-known for their broad substrate scope and high enantioselectivity in various kinetic resolutions. sci-hub.semdpi.com The kinetic resolution of styrene oxide, a compound structurally similar to this compound, has been demonstrated using various epoxide hydrolases, achieving good to excellent enantioselectivity. researchgate.net

Table 2: Examples of Kinetic Resolution of Styrene Oxide Derivatives (Structurally Similar to this compound)

Substrate Resolution Method Catalyst/Enzyme Product Enantiomeric Excess (ee) of Recovered Epoxide Reference
Styrene Oxide Hydrolytic Kinetic Resolution (R,R)-(salen)Co(III)OAc (R)-Styrene Oxide >99% unipd.it
Styrene Oxide Enzymatic Hydrolysis Aspergillus brasiliensis Epoxide Hydrolase (R)-Styrene Oxide 98% researchgate.net
m-Nitrostyrene Oxide Enantioconvergent Hydrolysis Phaseolus vulgaris Epoxide Hydrolase (R)-m-Nitrophenyl-1,2-ethanediol 86% (product ee) nih.gov

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(4-methylphenyl)oxirane. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.

Elucidation of Structural Features and Stereochemical Assignments (¹H, ¹³C, 2D NMR)

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the p-substituted aromatic ring and the oxirane moiety. The aromatic protons typically appear as two distinct doublets (an AA'BB' system) due to the symmetry of the para-substituted ring. The three protons of the oxirane ring (CH-CH₂) form a distinct AMX spin system, with signals appearing in the aliphatic region, typically showing complex splitting patterns due to geminal and vicinal coupling. The methyl group on the phenyl ring gives rise to a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the methyl carbon, the two sets of aromatic carbons (substituted and unsubstituted), and the two carbons of the oxirane ring. nih.gov Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to definitively assign these signals. A COSY spectrum reveals the coupling relationships between protons, for instance, confirming the connectivity between the methine and methylene (B1212753) protons of the oxirane ring. An HSQC experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Oxirane CH 3.7 - 3.9 52 - 54 AMX system with oxirane CH₂ protons
Oxirane CH₂ (diastereotopic) 2.7 - 3.2 51 - 53 Two distinct signals in the AMX system
Aromatic CH (ortho to oxirane) ~7.2 (d) 125 - 127 Part of AA'BB' system
Aromatic CH (meta to oxirane) ~7.1 (d) 129 - 130 Part of AA'BB' system
Aromatic C (ipso, attached to oxirane) - 135 - 137 Quaternary carbon, no ¹H signal
Aromatic C (para, attached to CH₃) - 137 - 139 Quaternary carbon, no ¹H signal

Note: Values are typical and can vary based on the solvent and experimental conditions.

Application of Chiral Shift Reagents for Enantiomeric Purity Determination

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is crucial in asymmetric synthesis and biological studies. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs) or chiral solvating agents (CSAs), provides a powerful method for this analysis. CSRs, typically lanthanide complexes, can reversibly coordinate with the oxygen atom of the oxirane. In a chiral environment, the complex formed with the (R)-enantiomer is diastereomeric to the complex formed with the (S)-enantiomer. This diastereomeric interaction leads to differential shielding of the protons near the chiral center, resulting in the splitting of NMR signals into two distinct sets, one for each enantiomer. The relative integration of these separated signals allows for the direct and accurate quantification of the enantiomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to analyze its fragmentation patterns, which is particularly useful in identifying it within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₉H₁₀O. HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. This precise mass measurement serves as a definitive confirmation of the compound's elemental composition.

Table 2: HRMS Data for this compound

Property Value Source
Molecular Formula C₉H₁₀O nih.gov
Average Mass 134.178 g/mol epa.govchemspider.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Isotopic Labeling Studies (e.g., ¹⁸O incorporation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample and then provides mass spectra for each component. thermofisher.com It is widely used for the analysis of this compound in reaction mixtures. The mass spectrum of the compound under electron ionization (EI) shows a characteristic fragmentation pattern that can be used as a chemical fingerprint for its identification. nih.govnih.gov

Table 3: Major Fragment Ions in the GC-MS Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Relative Intensity
134 [M]⁺ (Molecular Ion) Moderate
119 [M - CH₃]⁺ High
105 [M - CHO]⁺ High
91 [C₇H₇]⁺ (Tropylium ion) High

Source: Based on typical fragmentation patterns for styrene (B11656) oxides. nih.gov

Furthermore, GC-MS is an essential tool for mechanistic studies involving isotopic labeling. For instance, to investigate the mechanism of an oxirane ring-opening reaction, one could synthesize this compound with an oxygen-18 (¹⁸O) isotope incorporated into the ring. By analyzing the reaction products with GC-MS, researchers can track the fate of the labeled oxygen atom. A +2 mass shift in fragments containing the oxygen atom provides direct evidence of its position in the product molecules, thereby elucidating the reaction pathway.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The spectra for this compound are characterized by vibrations of the oxirane ring, the aromatic ring, and the methyl group. nih.gov

The IR spectrum is particularly sensitive to polar bonds and will show strong absorptions for the C-O stretching modes of the epoxide ring. The Raman spectrum, on the other hand, is more sensitive to non-polar, symmetric bonds and will show strong bands for the aromatic ring breathing modes.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Assignment
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 Stretching of C-H bonds on the phenyl ring
Aliphatic C-H Stretch 3000 - 2850 3000 - 2850 Stretching of C-H bonds in the methyl and oxirane groups
Aromatic C=C Stretch 1610, 1515 1610, 1515 Phenyl ring skeletal vibrations
Oxirane Ring Breathing ~1250 Strong Symmetric ring stretch
C-O-C Asymmetric Stretch ~840 Weak Asymmetric stretch of the epoxide C-O-C bond

Note: Frequencies are approximate and derived from characteristic values for substituted epoxides and aromatic compounds. nist.gov

Vibrational Analysis for Functional Group Identification and Molecular Structural Information

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of compounds like this compound. The analysis of vibrational modes provides a molecular fingerprint, allowing for the confirmation of structural integrity and the study of subtle electronic and structural effects.

The p-disubstituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring appear in the 1620-1580 cm⁻¹ and 1520-1470 cm⁻¹ regions. The in-plane and out-of-plane C-H bending modes provide information about the substitution pattern. For a 1,4-disubstituted ring, a strong out-of-plane C-H bending vibration is expected in the 850-800 cm⁻¹ range.

The methyl group (–CH₃) attached to the phenyl ring exhibits symmetric and asymmetric stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Correspondingly, symmetric and asymmetric bending vibrations appear around 1380 cm⁻¹ and 1450 cm⁻¹.

The oxirane (epoxide) ring has several characteristic vibrations. The ring stretching modes, often referred to as the "ring breathing" modes, are particularly diagnostic. The asymmetric ring stretching (νas(C-O-C)) typically appears as a strong band in the IR spectrum around 850-950 cm⁻¹. The symmetric ring stretching (νs(C-O-C)) is found near 1250 cm⁻¹ and is often strong in the Raman spectrum. The CH₂ group of the oxirane ring will show stretching vibrations just below 3000 cm⁻¹ and scissoring deformation around 1430 cm⁻¹.

Based on data from analogous compounds, the following table presents the expected key vibrational frequencies for this compound.

Table 1: Predicted Vibrational Frequencies for this compound
Frequency Range (cm⁻¹)AssignmentVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchingMedium
~2995Oxirane C-HAsymmetric StretchingMedium
~2960Methyl C-HAsymmetric StretchingMedium-Strong
~2870Methyl C-HSymmetric StretchingMedium
1615-1580Aromatic C=CStretchingMedium
1520-1510Aromatic C=CStretchingMedium
~1450Methyl C-HAsymmetric BendingMedium
~1380Methyl C-HSymmetric BendingMedium
~1250Oxirane RingSymmetric Stretching ("Breathing")Weak (IR), Strong (Raman)
950-850Oxirane RingAsymmetric StretchingStrong (IR)
850-800Aromatic C-HOut-of-plane Bending (p-disubstituted)Strong (IR)

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. Furthermore, it reveals details about the molecular conformation and the nature of intermolecular interactions that govern the crystal packing.

Determination of Absolute and Relative Stereochemistry of this compound Derivatives

Despite extensive searches of chemical and crystallographic databases, no publicly available single-crystal X-ray diffraction studies for this compound or its simple derivatives could be located. The determination of absolute and relative stereochemistry for such compounds is crucial, particularly in asymmetric synthesis and pharmaceutical applications where enantiomeric purity dictates biological activity.

In a typical study, a suitable single crystal of a chiral, non-centrosymmetric derivative of this compound would be synthesized. The presence of a heavy atom in the derivative can facilitate the determination of the absolute configuration through anomalous dispersion effects. The diffraction data would be collected and the structure solved. The refinement of the Flack parameter is a common method to confidently assign the absolute stereochemistry. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

For a hypothetical derivative such as (2R,3S)-3-(4-methylphenyl)oxirane-2-carboxylic acid, X-ray analysis would unambiguously establish the trans relationship between the carboxylic acid and the p-tolyl group (relative stereochemistry) and confirm the (2R,3S) assignment (absolute stereochemistry).

Table 2: Hypothetical Crystallographic Data for a Chiral this compound Derivative
ParameterExample DerivativeIllustrative Value/Information
Chemical Formula(2R,3S)-2-Bromo-3-(4-methylphenyl)oxiraneC₉H₉BrO
Crystal SystemOrthorhombicP2₁2₁2₁
Stereochemistry DeterminedAbsolute and Relative(2R, 3S) configuration confirmed
MethodAnomalous Dispersion (Cu Kα)Flack parameter ≈ 0.0(1)

Analysis of Crystal Structures for Conformation and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, analysis must be based on related compounds. The conformation of the molecule in the solid state would be defined by the torsion angles involving the phenyl ring and the oxirane ring. The planarity of the three-membered oxirane ring is fixed, but the orientation of the p-tolyl group relative to this ring is of interest.

Intermolecular interactions are the forces that hold the molecules together in the crystal lattice. For this compound, these would primarily be van der Waals forces. However, weak hydrogen bonds of the C-H···O type are also highly probable, where the oxirane oxygen acts as a hydrogen bond acceptor and C-H groups from the phenyl ring or the oxirane ring of neighboring molecules act as donors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing. Studies on structurally similar compounds, such as 2-(2-nitrophenyl)-3-pentafluorophenyl-oxirane, have shown that C-H···O and other weak interactions are crucial in assembling the three-dimensional supramolecular network.

Table 3: Potential Crystal Structure Features and Intermolecular Interactions for this compound
Structural FeatureDescriptionExpected Details
Molecular ConformationOrientation of the p-tolyl group relative to the oxirane ring.Defined by the C(aromatic)-C(aromatic)-C(oxirane)-O(oxirane) torsion angle.
Intermolecular C-H···O BondsWeak hydrogen bonds involving the oxirane oxygen.H···O distances typically in the range of 2.2-2.7 Å.
π-π StackingInteractions between parallel aromatic rings of adjacent molecules.Centroid-to-centroid distances of approximately 3.5-4.0 Å.
C-H···π InteractionsInteraction of a C-H bond with the π-system of an aromatic ring.Can contribute to the overall stability of the crystal packing.

Computational and Theoretical Chemistry Studies of 2 4 Methylphenyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-(4-Methylphenyl)oxirane, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: Understanding the distribution of electrons within the molecule. This includes calculating properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties are crucial for predicting the molecule's reactivity.

While DFT studies have been conducted on similar molecules like styrene (B11656) oxide to investigate reaction mechanisms, such as its cycloaddition with CO2, specific data for the geometry and electronic structure of this compound from DFT calculations is not available in published literature. mdpi.comrsc.org

Table 1: Hypothetical DFT Calculation Outputs for this compound (Note: This table is illustrative of the type of data that would be generated from DFT calculations and is not based on actual research findings.)

PropertyPredicted ValueSignificance
C-C (oxirane) bond length~1.47 ÅInfluences ring strain and reactivity.
C-O (oxirane) bond length~1.43 ÅKey parameter in ring-opening reactions.
HOMO EnergyRelates to the molecule's ability to donate electrons.
LUMO EnergyRelates to the molecule's ability to accept electrons.
Dipole MomentIndicates the overall polarity of the molecule.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. They offer high accuracy but are computationally expensive. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate.

If applied to this compound, these methods could provide mechanistic insights into its various reactions, such as:

Ring-opening reactions: Elucidating the pathways for the opening of the epoxide ring under acidic or basic conditions.

Nucleophilic and electrophilic attacks: Identifying the most likely sites for attack by other reagents.

Although there is extensive research on epoxide ring-opening reactions for a variety of substrates, specific ab initio or semi-empirical studies detailing the reaction mechanisms of this compound are not documented in the available literature. researcher.lifersc.orgnih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the dynamic behavior of substances.

Conformational Analysis and Intermolecular Interactions in Condensed Phases

For this compound, MD simulations could be employed to study:

Conformational Analysis: Identifying the different spatial arrangements (conformers) of the molecule and their relative energies. This is particularly relevant for understanding the flexibility of the phenyl and methyl groups relative to the oxirane ring.

Intermolecular Interactions: Simulating the behavior of the molecule in a liquid or solution to understand how individual molecules interact with each other and with solvent molecules. This can provide insights into properties like solubility and viscosity.

While MD simulations are a standard tool for studying the conformational dynamics and intermolecular interactions of organic molecules, specific studies focusing on this compound in condensed phases have not been reported. nih.gov

Reaction Mechanism Modeling

Modeling reaction mechanisms involves using computational methods to map out the energy landscape of a chemical reaction, from reactants to products.

Characterization of Transition States and Determination of Energy Barriers

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states, which are the highest energy points along a reaction pathway. wikipedia.orglibretexts.orgucsb.edu The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.

For reactions involving this compound, computational modeling could:

Locate Transition State Structures: Determine the precise geometry of the molecule at the peak of the reaction energy profile.

Calculate Energy Barriers: Quantify the activation energy for various potential reaction pathways, allowing for the prediction of the most favorable mechanism.

Despite the importance of such studies for understanding chemical reactivity, there are no published reports on the characterization of transition states or the determination of energy barriers for reactions specifically involving this compound.

Evaluation of Solvent Effects on Reactivity and Selectivity

Computational chemistry provides powerful tools to understand how solvents influence chemical reactions. For a molecule like this compound, solvent effects are crucial in determining the outcome of its reactions, particularly nucleophilic ring-opening. The polarity and protic nature of the solvent can stabilize or destabilize transition states, thereby altering reaction rates and the regioselectivity of nucleophilic attack.

Theoretical studies would typically employ implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to capture bulk solvent effects. Explicit models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding.

A systematic computational study on this compound would involve calculating the energy profiles of its reactions in various solvents. The data generated would allow for the creation of a table comparing activation energies and product ratios in different solvent environments, thus predicting the optimal conditions for desired reactivity and selectivity. However, specific studies providing this data for this compound are not present in the surveyed literature.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would highlight the sites prone to nucleophilic attack.

A molecular orbital analysis of this compound, typically performed using Density Functional Theory (DFT) calculations, would provide the energies of the HOMO and LUMO, as well as their spatial distribution. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule. A smaller gap generally suggests higher reactivity.

While the principles of HOMO-LUMO analysis are well-established, specific computational studies that report the HOMO-LUMO energies and provide visualizations of these orbitals for this compound are not found in the reviewed literature. Such a study would be invaluable for rationalizing its observed reactivity in various chemical transformations.

Computational Studies on Catalysis for Oxirane Transformations

Computational modeling is instrumental in elucidating the mechanisms of catalyzed reactions involving epoxides. For this compound, this could involve studying its ring-opening polymerization, its conversion to cyclic carbonates, or other valuable chemical transformations. core.ac.uk

A typical computational study on catalysis would involve modeling the interaction of the epoxide with a catalyst, mapping out the potential energy surface of the reaction, and identifying the key transition states and intermediates. This would provide insights into the role of the catalyst in lowering the activation energy and controlling the stereochemistry of the products. For instance, a study on the ruthenium-catalyzed hydrogenation of 4-Methylstyrene (B72717) oxide has been reported, leading to the formation of the corresponding secondary alcohol. hbni.ac.in Another study mentions the use of 4-methylstyrene oxide in the synthesis of new tetracyclic compounds. google.com

Applications of 2 4 Methylphenyl Oxirane in Advanced Chemical Synthesis and Materials Science

Intermediates in Complex Organic Synthesis, including Pharmaceuticals

The strained three-membered ring of 2-(4-Methylphenyl)oxirane makes it highly susceptible to nucleophilic attack, facilitating ring-opening reactions that are fundamental to the construction of more complex molecular architectures. This reactivity is extensively exploited in organic synthesis, particularly in the pharmaceutical industry, where the introduction of specific functional groups with precise stereochemistry is paramount.

One notable example of the application of epoxide intermediates in pharmaceutical synthesis is in the development of drugs for migraine treatment. For instance, the synthesis of Telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, involves the creation of a complex heterocyclic structure. nih.govscispace.comnih.gov The synthesis of such intricate molecules often relies on the use of chiral building blocks to establish the correct stereochemistry, a role that can be fulfilled by derivatives of this compound. The asymmetric synthesis of Telcagepant highlights the importance of controlling stereochemistry, which can be achieved through the use of chiral epoxides. nih.gov

The versatility of this compound as an intermediate is further demonstrated by its potential use in the synthesis of a variety of other pharmaceutical compounds. The oxirane ring can be opened by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities into a molecule. nih.gov This allows for the construction of a vast library of compounds that can be screened for biological activity.

Application AreaExample CompoundTherapeutic ClassReference
Migraine TreatmentTelcagepantCGRP Receptor Antagonist nih.govscispace.comnih.gov

Building Blocks for Chiral Molecules and Biologically Active Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral epoxides, such as the enantiomers of this compound, are invaluable starting materials for the synthesis of a wide variety of chiral molecules.

A significant application of chiral epoxides is in the synthesis of β-amino alcohols, a structural motif found in numerous biologically active compounds and pharmaceutical drugs. nih.govresearchgate.netrroij.com The regioselective and stereospecific ring-opening of a chiral epoxide with an amine nucleophile provides a direct route to enantiomerically pure β-amino alcohols. rroij.comnih.gov This methodology is crucial for the synthesis of compounds that can interact specifically with biological targets such as enzymes and receptors.

Furthermore, the oxirane ring itself is a key feature in many biologically active natural products and synthetic compounds. nih.gov Steroids and other natural products containing an oxirane ring have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, and antifungal properties. nih.govsemanticscholar.org This suggests that derivatives of this compound could also possess interesting biological activities. For example, the incorporation of the p-tolyl group might lead to specific interactions with biological targets, potentially resulting in the development of new therapeutic agents. The antifungal activity of various synthetic compounds containing heterocyclic moieties, some of which can be derived from oxiranes, has been a subject of significant research. mdpi.comnih.govrudn.rumdpi.comnih.govresearchgate.netmdpi.com

Chiral Building BlockTarget Molecule ClassBiological Significance
(R)- or (S)-2-(4-Methylphenyl)oxiraneChiral β-amino alcoholsImportant pharmacophores in many drugs
This compound derivativesOxirane-containing compoundsPotential for anti-inflammatory, antineoplastic, and antifungal activity

Polymer Chemistry and Materials Science

The reactivity of the epoxide ring in this compound also makes it a valuable monomer and precursor in polymer chemistry and materials science. Its ability to undergo ring-opening polymerization and to react with other functional groups allows for the creation of a diverse range of polymeric materials with tailored properties.

Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The fundamental chemistry of epoxy resins involves the reaction of an epoxy-functional compound with a curing agent. This compound can function as a reactive diluent in epoxy resin formulations. specialchem.com Reactive diluents are low-viscosity epoxy compounds that are added to high-viscosity resin formulations to improve their processability. Unlike non-reactive diluents, they become chemically incorporated into the polymer network during curing, which can enhance certain properties of the final material. specialchem.com

The addition of this compound to an epoxy resin formulation can reduce the viscosity, allowing for better impregnation of reinforcing fibers in composite materials and easier application in coatings and adhesives. During the curing process, the oxirane ring of this compound reacts with the curing agent, typically an amine or an anhydride, and becomes a permanent part of the crosslinked polymer network. The incorporation of the p-tolyl group from this compound can also influence the properties of the cured resin, potentially improving its thermal stability and mechanical strength.

This compound can undergo ring-opening polymerization to form polyethers. This polymerization can be initiated by either cationic or anionic initiators. mdpi.comyoutube.com In cationic ring-opening polymerization, an electrophilic initiator attacks the oxygen atom of the oxirane ring, leading to the formation of a positively charged intermediate that then propagates by attacking another monomer molecule. mdpi.comyoutube.comresearchgate.net

The structure of the resulting polyether can be controlled by the choice of initiator and reaction conditions. The presence of the p-tolyl substituent on the polymer backbone can impart unique properties to the material, such as a higher glass transition temperature and improved thermal stability compared to polyethers derived from simpler epoxides. The polymerization of derivatives of this compound can lead to the formation of functional polymers with specific properties and applications. collectionscanada.gc.ca

The field of additive manufacturing, or 3D printing, has seen rapid growth, with a high demand for advanced materials that can be cured quickly and efficiently. LED curable resins, which polymerize upon exposure to light from a light-emitting diode (LED), are particularly attractive for this application due to their fast curing speeds and energy efficiency.

Development of Agrochemical and Herbicide Derivatives

The search for new and effective agrochemicals, including herbicides and fungicides, is an ongoing effort in the agricultural industry. Many biologically active compounds used in agriculture are heterocyclic molecules, and their synthesis often involves versatile building blocks.

While there are no widely commercialized agrochemicals directly synthesized from this compound, its chemical reactivity makes it a plausible precursor for the synthesis of novel agrochemical candidates. For example, triazole-based compounds are a well-known class of fungicides and herbicides. nih.govnih.gov The synthesis of certain triazole derivatives can involve the reaction of a nucleophilic triazole ring with an electrophilic compound. The ring-opening of this compound with a triazole nucleophile could lead to the formation of novel triazole derivatives containing the 2-hydroxy-1-(4-methylphenyl)ethyl moiety. These new compounds could then be screened for their herbicidal and fungicidal activities. researchgate.netechemcom.com

The structural diversity that can be achieved through the derivatization of this compound provides a platform for the discovery of new agrochemicals with potentially novel modes of action. The p-tolyl group, for instance, could play a role in the binding of the molecule to its target site in a weed or fungal pathogen, leading to enhanced efficacy.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies for 2-(4-Methylphenyl)oxirane

The traditional synthesis of epoxides often involves reagents that are not environmentally benign. Consequently, a major thrust of future research is the development of greener and more sustainable methods for the synthesis of this compound from its precursor, 4-methylstyrene (B72717) (also known as 4-vinyltoluene).

A primary area of focus is the use of hydrogen peroxide (H₂O₂) as a clean oxidant, which generates water as its only byproduct. While promising, challenges remain in developing robust catalysts that can efficiently activate H₂O₂ under mild conditions without significant decomposition. nih.gov Another sustainable approach gaining traction is the use of biocatalysis. Enzymes such as monooxygenases and peroxygenases have demonstrated the ability to perform highly selective epoxidations under environmentally compatible conditions. mdpi.comresearchgate.netnih.gov Research in this area is directed towards discovering and engineering more robust enzymes with improved activity, stability, and substrate scope for industrial applications. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are also being explored to synthesize chiral epoxides like (S)-3-(oxiran-2-yl)propanoates from renewable resources, a methodology that could be adapted for this compound. mdpi.com

Future methodologies will likely focus on integrated processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks, aligning with the principles of green chemistry. mdpi.commdpi.com

Exploration of New Catalytic Systems for Enhanced Stereoselectivity and Chemoselectivity

The production of enantiomerically pure epoxides is crucial for the synthesis of pharmaceuticals and other biologically active molecules. Asymmetric epoxidation of 4-methylstyrene presents an ongoing challenge, and the development of novel catalytic systems with high stereoselectivity is a key research objective.

Significant progress has been made with manganese Salen complexes, both in homogeneous and immobilized forms, for the asymmetric epoxidation of styrene (B11656) derivatives. uoa.grliv.ac.ukacs.orgnih.gov Future work will likely involve the design of new ligands for these complexes to further enhance enantiomeric excess (ee) and catalytic turnover numbers. acs.org The rigidity of the linkage in immobilized catalysts has been identified as a critical factor for maintaining high enantioselectivity, suggesting a direction for the design of next-generation supported catalysts. uoa.grnih.gov

Organocatalysis, using small organic molecules like chiral ketones, offers a metal-free alternative for asymmetric epoxidation. orgsyn.orgnih.gov Fructose-derived ketones, for instance, have shown high enantioselectivity for various olefins and represent a promising avenue for the synthesis of chiral this compound. orgsyn.orgnih.gov Additionally, the exploration of lanthanide-based catalysts is an emerging area, with potential for unique reactivity and selectivity in epoxidation reactions. mdpi.com The development of catalytic systems that can achieve high chemoselectivity, avoiding side reactions such as C=C bond cleavage, is also a critical challenge, particularly in complex molecular settings. nih.gov

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Advanced Mechanistic Studies on Underexplored Transformations of the Oxirane Moiety

While the ring-opening of epoxides is a well-established reaction, a deeper mechanistic understanding of less common transformations of the oxirane in this compound is needed. This includes cycloaddition reactions, which can lead to the formation of more complex heterocyclic structures. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes to form 2-isoxazolines is a well-known reaction, and analogous transformations with the oxirane ring of this compound could provide novel synthetic routes. nih.govnih.gov

Advanced mechanistic studies will likely employ a combination of kinetic experiments, isotopic labeling, and in-situ spectroscopic techniques to probe reaction intermediates and transition states. Understanding the factors that control regioselectivity and stereoselectivity in these transformations is paramount. For example, in the cycloaddition of CO₂ to styrene oxide, the stability of the initial intermediate is a key factor, and similar principles could be applied to this compound. mdpi.com Computational studies, particularly Density Functional Theory (DFT), will be instrumental in elucidating reaction pathways and activation barriers for these underexplored reactions. mdpi.com

Integration of Multiscale Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work is becoming increasingly vital in modern chemical research. For this compound, this integration holds the key to the rational design of new catalysts and processes. DFT calculations can be used to model reaction mechanisms, predict the reactivity of different catalytic species, and understand the origins of stereoselectivity. acs.orgmdpi.com For instance, DFT studies on the epoxidation of cis-β-methylstyrene have provided insights into the competition between different transition states, which influences the final product's stereochemistry.

Beyond mechanistic elucidation, the development of predictive models using machine learning and artificial intelligence is an emerging frontier. oulu.fi By training algorithms on existing experimental data, it may be possible to predict the performance of new, untested catalysts for the epoxidation of 4-methylstyrene, thereby accelerating the discovery process. oulu.fi This data-driven approach, when combined with high-throughput experimentation, can significantly reduce the time and resources required for catalyst optimization. The ultimate goal is to create a feedback loop where computational predictions guide experimental design, and the resulting experimental data is used to refine and improve the predictive models.

Expanding Applications in Emerging Fields and Novel Material Design

The reactivity of the epoxide ring makes this compound a valuable monomer for the synthesis of functional polymers. Future research will explore its use in creating novel materials with tailored properties. One significant area of interest is the copolymerization of epoxides with carbon dioxide (CO₂) to produce polycarbonates. This process utilizes a greenhouse gas as a comonomer, offering a sustainable route to valuable polymers. The development of efficient catalysts for the copolymerization of this compound and CO₂ is an active area of research.

Furthermore, the ring-opening polymerization of this compound can lead to polyethers with specific functionalities. rsc.orgepa.gov The methylphenyl group can influence the polymer's thermal and mechanical properties, making it potentially useful for specialized applications. By incorporating other functional groups, either through copolymerization or post-polymerization modification, a wide range of materials can be accessed. collectionscanada.gc.ca These materials could find applications in areas such as advanced coatings, composites, and bio-based epoxy resins. mdpi.commdpi.com The development of polymers derived from this compound that are biodegradable or sourced from renewable feedstocks is a particularly important long-term goal. mdpi.com

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Q & A

Q. What are the common synthetic routes for 2-(4-Methylphenyl)oxirane, and what factors influence yield?

this compound is typically synthesized via epoxidation of 4-methylstyrene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions . Another method involves nucleophilic substitution between 4-methylbenzyl alcohol and epichlorohydrin in the presence of a base (e.g., NaOH), followed by cyclization . Yield optimization depends on reaction temperature (typically 0–25°C to prevent ring-opening), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Impurities often arise from incomplete epoxidation or diol formation due to moisture; thus, anhydrous conditions and inert atmospheres are critical .

Q. What are the primary reaction pathways for this compound in organic synthesis?

The oxirane ring undergoes three key reactions:

  • Nucleophilic ring-opening : Reacts with amines, thiols, or alcohols to form β-substituted alcohols (e.g., β-amino alcohols for chiral ligand synthesis) .
  • Acid-catalyzed rearrangement : Forms carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions .
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the epoxide to 1,2-diols, while catalytic hydrogenation yields secondary alcohols .

Q. What safety precautions are necessary when handling this compound?

The compound is mutagenic in human lymphocytes at 1 mmol/L and emits toxic fumes (acrid smoke) upon decomposition . Safety measures include:

  • Use of PPE (gloves, goggles, fume hoods).
  • Avoidance of heat or strong acids to prevent exothermic ring-opening.
  • Compliance with EPA Genetic Toxicology Program guidelines for mutagenicity testing .

Advanced Research Questions

Q. How do electronic effects of the 4-methyl substituent influence the reactivity of this compound compared to halogenated analogs?

The 4-methyl group is electron-donating (+I effect), which stabilizes the oxirane ring and reduces electrophilicity at the epoxy carbon compared to electron-withdrawing substituents (e.g., 4-chloro or 4-fluoro analogs). This results in slower nucleophilic attack rates. For example:

SubstituentRelative Reactivity (Ring-opening)Major Product (with NH₃)
4-CH₃1.0 (reference)β-(4-Methylphenyl)ethanolamine
4-Cl2.5β-(4-Chlorophenyl)ethanolamine
4-F3.2β-(4-Fluorophenyl)ethanolamine
The methyl group’s steric bulk also affects regioselectivity in asymmetric reactions .

Q. How can spectroscopic data resolve contradictions in reported reaction outcomes for this compound?

Discrepancies in product distribution (e.g., diols vs. polymers) often arise from variations in reaction conditions:

  • NMR analysis : Monitoring ring-opening via disappearance of epoxy proton signals (δ 3.5–4.5 ppm) and emergence of diol protons (δ 1.5–2.5 ppm) .
  • IR spectroscopy : Loss of epoxy C-O-C stretch (~1250 cm⁻¹) and formation of O-H stretches (~3300 cm⁻¹) confirm hydrolysis .
    Contradictions in catalytic efficiency studies (e.g., Lewis acids vs. enzymes) can be resolved by kinetic profiling under standardized conditions (solvent, temperature, catalyst loading) .

Q. What strategies mitigate racemization in chiral derivatives of this compound?

Racemization occurs via acid/base-mediated ring-opening or thermal stress. Mitigation approaches include:

  • Low-temperature reactions : Below 0°C to slow ring-opening reversibility.
  • Chiral catalysts : Use of Sharpless epoxidation conditions or enantioselective enzymes (e.g., epoxide hydrolases) to retain configuration .
  • Protecting groups : Temporarily block reactive sites during functionalization .

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.